molecular formula C10H9ClFN3O B14923369 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B14923369
M. Wt: 241.65 g/mol
InChI Key: NBKAPIIPULLYGQ-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a 4-chloro-3-fluorophenoxy group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-3-fluoroaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-fluorophenoxy)acetic acid
  • 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines

Uniqueness

Compared to similar compounds, 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of a pyrazole ring with chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9ClFN3O

Molecular Weight

241.65 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3

InChI Key

NBKAPIIPULLYGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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